For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Fluoro Cytosine-13C,15N2
This guide provides a comprehensive overview of 5-Fluoro Cytosine-13C,15N2, an isotopically labeled form of the antifungal agent 5-Fluorocytosine (5-FC). This document details its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols, making it a valuable resource for researchers in drug development and related scientific fields.
Introduction
5-Fluoro Cytosine-13C,15N2 is a stable isotope-labeled version of 5-Fluorocytosine, a synthetic antimycotic compound. The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a crucial tool in research, particularly as an internal standard for quantitative analysis in mass spectrometry-based assays.[1][2] Its primary application lies in pharmacokinetic and metabolic studies of 5-Fluorocytosine.[1]
Physicochemical Properties
A summary of the key quantitative data for 5-Fluoro Cytosine-13C,15N2 is presented in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Chemical Identifiers | ||
| CAS Number | 1216616-31-7 | [3][4][5] |
| IUPAC Name | 6-amino-5-fluoro-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one | [6] |
| Molecular Formula | C₃(¹³C)H₄FN(¹⁵N)₂O | [6] |
| Molecular Weight | ||
| 132.07 g/mol | [1][3][4][6] | |
| Purity and Isotopic Enrichment | ||
| Minimum Purity | >95% (HPLC) | [4] |
| 98.06% | [1] | |
| Minimum Isotopic Enrichment | 99% ¹³C, 98% ¹⁵N | [3] |
| Physical Properties | ||
| Appearance | White to off-white solid | [1] |
| Storage Temperature | -20°C | [4] |
Mechanism of Action
5-Fluorocytosine itself does not possess intrinsic antifungal activity. It functions as a prodrug, meaning it is converted into its active form within the target fungal cells. The isotopically labeled 5-Fluoro Cytosine-13C,15N2 is expected to follow the same metabolic pathway as its unlabeled counterpart.
The mechanism of action involves several key steps:
-
Uptake: 5-FC is transported into susceptible fungal cells via a specific enzyme called cytosine permease.[7]
-
Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU). Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.
-
Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is essential for the synthesis of thymidine, a crucial component of DNA. This inhibition disrupts DNA synthesis.[8][9][10]
-
Inhibition of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into fungal RNA in place of uridylic acid. This disrupts protein synthesis and leads to cell death.[8][9][10]
The following diagram illustrates the metabolic pathway and mechanism of action of 5-Fluorocytosine.
Caption: Metabolic pathway of 5-Fluorocytosine in fungal cells.
Synthesis
While specific, detailed protocols for the synthesis of 5-Fluoro Cytosine-13C,15N2 are proprietary, the general approach involves introducing the ¹³C and ¹⁵N isotopes into the pyrimidine ring structure. This is typically achieved by using labeled precursors in a multi-step chemical synthesis. Several methods for the synthesis of unlabeled 5-Fluorocytosine have been reported, which can be adapted for isotopic labeling.
One common synthetic route for unlabeled 5-Fluorocytosine starts from fluorouracil.[11] Another approach involves the condensation of fluoroacetonitrile with C1 reagents followed by cyclization with urea.[12] A general workflow for the synthesis of isotopically labeled compounds is outlined below.
Caption: A generalized workflow for the synthesis of isotopically labeled compounds.
Experimental Protocols
This section details key experimental protocols relevant to the study and application of 5-Fluoro Cytosine-13C,15N2.
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The following is a generalized protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[13]
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI 1640 broth medium
-
5-Fluorocytosine stock solution
-
Fungal inoculum (e.g., Cryptococcus neoformans)
-
Sterile water or saline
-
Incubator (37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Drug Dilutions: Serially dilute the 5-Fluorocytosine stock solution in RPMI 1640 broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[13]
-
Prepare Inoculum: Prepare a standardized fungal inoculum from a fresh culture. Adjust the cell concentration to approximately 10⁵ cells/mL in sterile water or saline.[13]
-
Inoculate Plates: Add 100 µL of the fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 72 hours.[13]
-
Determine MIC: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus. This can be determined visually or by measuring the optical density using a plate reader.
Caption: Workflow for antifungal susceptibility testing using broth microdilution.
HPLC is a common method for the quantitative analysis of 5-Fluorocytosine in biological samples. The use of 5-Fluoro Cytosine-13C,15N2 as an internal standard is crucial for accurate quantification.
Materials:
-
HPLC system with a UV or diode array detector (DAD)
-
Reverse-phase C18 column
-
Mobile phase (e.g., acetonitrile, water, and an acid like phosphoric or formic acid)
-
Plasma or other biological samples
-
5-Fluoro Cytosine-13C,15N2 (internal standard)
-
Protein precipitation agent (e.g., trichloroacetic acid)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., plasma), add a known amount of the internal standard (5-Fluoro Cytosine-13C,15N2).
-
Precipitate proteins by adding a protein precipitation agent.
-
Centrifuge the sample and collect the supernatant.[14]
-
-
Chromatographic Analysis:
-
Inject the supernatant onto the HPLC column.
-
Elute the compounds using an appropriate mobile phase.
-
Detect 5-Fluorocytosine and the internal standard using a UV detector at a specific wavelength (e.g., 276 nm).[14]
-
-
Quantification:
-
Create a calibration curve by analyzing standards with known concentrations of 5-Fluorocytosine and a fixed concentration of the internal standard.
-
Determine the concentration of 5-Fluorocytosine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: General workflow for the quantification of 5-Fluorocytosine using HPLC.
Conclusion
5-Fluoro Cytosine-13C,15N2 is an indispensable tool for researchers and scientists in the field of antifungal drug development and analysis. Its use as an internal standard ensures accurate and reliable quantification of 5-Fluorocytosine in various biological matrices. A thorough understanding of its properties, mechanism of action, and associated experimental protocols is essential for its effective application in research and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. 5-Fluoro Cytosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-Fluoro Cytosine-13C,15N2 | C4H4FN3O | CID 46781609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Moderate levels of 5-fluorocytosine cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of 5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]
- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 13. 5-Flucytosine Longitudinal Antifungal Susceptibility Testing of Cryptococcus neoformans: A Substudy of the EnACT Trial Testing Oral Amphotericin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
